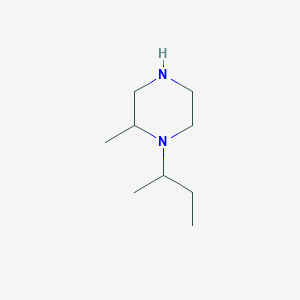

1-(丁烷-2-基)-2-甲基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Butan-2-yl)-2-methylpiperazine" is not directly mentioned in the provided papers; however, the papers do discuss related piperazine derivatives and their interactions with various substances. Piperazine and its derivatives are known for their versatility in forming hydrogen-bonded structures and their potential applications in pharmaceuticals, particularly in the central nervous system (CNS) receptor interactions .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex and often involves multiple steps. For example, a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols is described, starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates, followed by Swern oxidation, Wittig reaction, and hydrogenation to produce chiral, non-racemic bicyclic lactams .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized by their ability to form robust hydrogen bonds with other molecules. In the case of 1-methylpiperazine, it has been used to crystallize with aromatic carboxylic acids, resulting in multi-component hydrogen-bonding salts with monoclinic systems and space groups P21/c. These salts exhibit classical hydrogen bonds N-H⋯O and O-H⋯O, which contribute to their three-dimensional supramolecular architectures .

Chemical Reactions Analysis

Piperazine derivatives can engage in various chemical reactions due to their functional groups. The presence of hydrogen bonding is a significant factor in the formation of complex structures. For instance, the interaction of 1-methylpiperazine with aromatic carboxylic acids leads to the formation of salts that display diverse 3D net supramolecular architectures due to these hydrogen-bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. The thermal stability of the compounds formed by 1-methylpiperazine and aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), indicating the robustness of the hydrogen-bonded structures . Additionally, the interaction of piperazine derivatives with CNS receptors, as seen in the butyl derivative of (1-benzylpiperazin-2-yl)methanol, suggests that these compounds can have significant biological activity .

科学研究应用

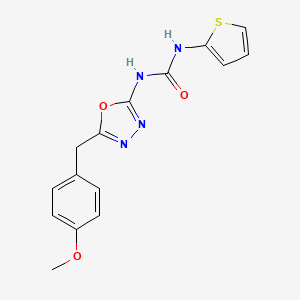

组胺 H4 受体配体

研究已探索了 2-氨基嘧啶作为组胺 H4 受体 (H4R) 的配体。其中,与 1-(丁烷-2-基)-2-甲基哌嗪密切相关的化合物在体外表现出有效的活性,并在动物模型中作为抗炎剂有效。其结构经过优化以增强疗效,具体针对嘧啶 6 位点并修饰甲基哌嗪部分 (Altenbach 等人,2008)。

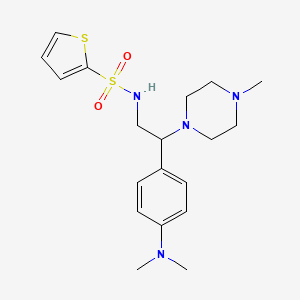

二肽基肽酶 IV 抑制剂

在糖尿病治疗领域,已经合成了一系列 β-氨基酰胺,包括与 1-(丁烷-2-基)-2-甲基哌嗪结构相似的化合物。这些化合物已显示出作为二肽基肽酶 IV (DPP-IV) 抑制剂的潜力,而 DPP-IV 对 2 型糖尿病的管理至关重要。其中一种化合物在动物模型中显示出显着的体内疗效 (Kim 等人,2005)。

抗原生动物活性

与 1-(丁烷-2-基)-2-甲基哌嗪结构相似的化合物在抗原生动物活性方面显示出希望。对 4-(4-甲基哌嗪-1-基)二环[2.2.2]辛烷-2-胺的 ω-氨基酰和 -烷基衍生物的研究表明,对耐药性菌株恶性疟原虫和罗得西亚锥虫具有显着的活性 (Faist 等人,2013)。

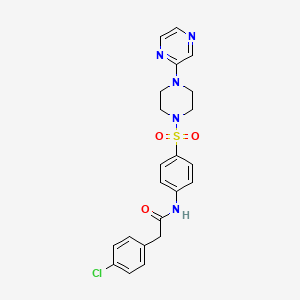

催化应用

涉及 4-(4-丙基哌嗪-1-基)丁烷-1-磺酸改性的二氧化硅包覆磁性纳米颗粒的研究展示了 1-(丁烷-2-基)-2-甲基哌嗪衍生物的催化潜力。这项研究涉及 1-(苯并噻唑基氨基)苯基甲基-2-萘酚的合成,证明了该化合物在促进化学反应中的效用 (Pourghasemi Lati 等人,2018)。

缓蚀

在材料科学领域,已经研究了 1-(丁烷-2-基)-2-甲基哌嗪的衍生物作为缓蚀剂的潜力。对双吡唑型有机化合物(包括 1-(丁烷-2-基)-2-甲基哌嗪的类似物)的理论研究使用密度泛函理论来研究其抑制腐蚀的功效 (Wang 等人,2006)。

作用机制

未来方向

属性

IUPAC Name |

1-butan-2-yl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQMHTLYWHHVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butan-2-yl)-2-methylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)